molecular formula C26H29NO4 B13484277 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid

Cat. No.: B13484277
M. Wt: 419.5 g/mol
InChI Key: IYKGSZAEYOMJLU-UHFFFAOYSA-N
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Description

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure includes a spirocyclic core, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of an amine group with the Fmoc group, followed by the formation of the spirocyclic structure through cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential synthesis of peptides and other complex molecules. The spirocyclic structure provides stability and rigidity, which can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C26H29NO4

Molecular Weight

419.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecane-4-carboxylic acid

InChI

InChI=1S/C26H29NO4/c28-24(29)23-16-26(12-6-1-7-13-26)14-15-27(23)25(30)31-17-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,22-23H,1,6-7,12-17H2,(H,28,29)

InChI Key

IYKGSZAEYOMJLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCN(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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